![molecular formula C19H16N4OS B2698835 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide CAS No. 1172334-12-1](/img/structure/B2698835.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme catalyzes the conversion of glutamine to glutamate, which is a crucial process for cancer cell metabolism. Inhibition of glutaminase activity by BPTES has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research has led to the design and synthesis of compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide with promising antibacterial and antifungal properties. For instance, novel analogs displaying significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis have been synthesized, highlighting the potential of these compounds in combating bacterial infections (Palkar et al., 2017). Similarly, compounds have been synthesized and characterized with antibacterial and antifungal evaluations, demonstrating their potential as antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).
Anticancer Activity
Several studies have focused on synthesizing and evaluating the anticancer potential of benzamide derivatives. Notably, novel compounds have been synthesized with significant anti-tumor activities, particularly against human tumor cell lines such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), suggesting their utility in cancer therapy. These compounds are characterized by their potent anticancer activities and have been evaluated for their effectiveness against various cancer cell lines, showing promise as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Antiviral Properties
The synthesis of novel benzamide-based derivatives has also been explored for their antiviral properties. For example, a study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the influenza A virus (H5N1), indicating the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Molecular Modeling and Mechanism of Action
Research has also focused on understanding the molecular mechanisms underlying the biological activities of these compounds. Studies involving molecular modeling and synthesis have led to insights into their mechanism of action, particularly in relation to anticancer activity. This includes investigations into how these compounds interact with biological targets, such as DNA, to exert their effects, offering a basis for the development of more effective and targeted therapeutic agents (Raffa et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(15-7-2-1-3-8-15)23(14-13-22-12-6-11-20-22)19-21-16-9-4-5-10-17(16)25-19/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRENZCGITJZKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.